molecular formula C12H19ClN2O4S B6602920 tert-butyl 4-[(chlorosulfonyl)methyl]-4-cyanopiperidine-1-carboxylate CAS No. 2253631-04-6

tert-butyl 4-[(chlorosulfonyl)methyl]-4-cyanopiperidine-1-carboxylate

Cat. No.: B6602920
CAS No.: 2253631-04-6
M. Wt: 322.81 g/mol
InChI Key: SPPAMSRJDLUPPQ-UHFFFAOYSA-N
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Description

Tert-butyl 4-[(chlorosulfonyl)methyl]-4-cyanopiperidine-1-carboxylate: is a chemical compound with a complex structure that includes a piperidine ring, a chlorosulfonyl group, a cyano group, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: . One common synthetic route includes the reaction of piperidine with chlorosulfonic acid to form 4-chlorosulfonylpiperidine, which is then further reacted with cyanide to introduce the cyano group.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control of reaction conditions to ensure purity and yield. The use of catalysts and specific solvents may be employed to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the cyano group.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of sulfonyl chlorides or sulfonic acids.

  • Reduction: Reduction of the cyano group can yield primary amines.

  • Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 4-[(chlorosulfonyl)methyl]-4-cyanopiperidine-1-carboxylate can be used as an intermediate in the synthesis of more complex molecules. Its reactivity with various reagents makes it a valuable building block for organic synthesis.

Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its structural complexity allows for the design of specific assays and experiments.

Medicine: Potential medicinal applications include the development of new pharmaceuticals. The compound's ability to interact with biological targets can be harnessed to create drugs with specific therapeutic effects.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with unique properties. Its versatility makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which tert-butyl 4-[(chlorosulfonyl)methyl]-4-cyanopiperidine-1-carboxylate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • Tert-butyl 4-(chlorosulfonyl)piperidine-1-carboxylate: This compound is structurally similar but lacks the cyano group.

  • Tert-butyl 4-(chlorosulfonyl)phenylcarbamate: This compound has a phenyl ring instead of a piperidine ring.

Properties

IUPAC Name

tert-butyl 4-(chlorosulfonylmethyl)-4-cyanopiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19ClN2O4S/c1-11(2,3)19-10(16)15-6-4-12(8-14,5-7-15)9-20(13,17)18/h4-7,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPPAMSRJDLUPPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CS(=O)(=O)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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